Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to Cyclopropyl 2-Thienyl Ketone: Properties, Synthesis, and Applications
Cyclopropyl 2-thienyl ketone, also known by its IUPAC name cyclopropyl(thiophen-2-yl)methanone, is a heterocyclic aromatic ketone that combines the unique chemical properties of a strained cyclopropyl ring and an electron-rich thiophene moiety.[1] This combination makes it a valuable and versatile intermediate in synthetic organic chemistry. The cyclopropyl group, a common motif in medicinal chemistry, can confer conformational rigidity, enhance metabolic stability, and improve the pharmacokinetic profile of drug candidates.[1][2] The thiophene ring is a bioisostere of a benzene ring and is a key component in numerous pharmaceuticals.
This guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic profile, reactivity, and applications of cyclopropyl 2-thienyl ketone, with a particular focus on its role as a key starting material in the synthesis of important pharmaceutical agents.
Physicochemical and Computed Properties
Cyclopropyl 2-thienyl ketone is typically a colorless to light yellow or orange clear liquid under standard conditions.[] Its core properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6193-47-1 | [1][4] |
| Molecular Formula | C₈H₈OS | [1] |
| Molecular Weight | 152.21 g/mol | [] |
| Appearance | Clear yellow liquid | [] |
| Boiling Point | 120 °C @ 3 mmHg | [4] |
| Density | ~1.17 - 1.18 g/mL @ 25 °C | [4] |
| Refractive Index (n20/D) | ~1.584 | [4] |
| XLogP3 | 1.7 | [1] |
| Topological Polar Surface Area | 45.3 Ų | [1] |
Synthesis: The Friedel-Crafts Acylation Approach
The most common and direct method for synthesizing cyclopropyl 2-thienyl ketone is the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[5]
The mechanism involves the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The substitution preferentially occurs at the C2 position of the thiophene ring, as the cationic intermediate (the sigma complex) is more resonance-stabilized compared to attack at the C3 position.[5]
Visualizing the Synthesis Workflow
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[5][6]
-
Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0-5 °C in an ice bath.
-
Acylium Ion Formation: Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Acylation: After forming the acylium ion complex, add a solution of thiophene (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure cyclopropyl 2-thienyl ketone.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data were obtained on a 600 MHz spectrometer with the sample dissolved in Chloroform-d.[7]
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Integration | Assignment |
|---|---|---|---|
| 8.12 | dd, J = 3.0, 1.3 | 1H | Thiophene H5 |
| 7.59 | dd, J = 5.1, 1.4 | 1H | Thiophene H3 |
| 7.32 | dd, J = 5.1, 2.9 | 1H | Thiophene H4 |
| 2.51 | m | 1H | Cyclopropyl CH |
| 1.21 | p, J = 4.6 | 2H | Cyclopropyl CH₂ |
| 1.01 | m | 2H | Cyclopropyl CH₂ |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 194.7 | Carbonyl (C=O) |
| 143.1 | Thiophene C2 |
| 131.5 | Thiophene C5 |
| 127.0 | Thiophene C3 |
| 126.2 | Thiophene C4 |
| 18.3 | Cyclopropyl CH |
| 11.3 | Cyclopropyl CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For cyclopropyl 2-thienyl ketone, the most characteristic absorptions are:
-
~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.
-
~3080-3040 cm⁻¹: C-H stretching from the strained cyclopropyl ring.[8]
-
~1690-1660 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration. The conjugation with the aromatic thiophene ring lowers this frequency from that of a typical saturated ketone.[9]
-
~1400-1500 cm⁻¹: C=C stretching vibrations within the thiophene ring.
Chemical Reactivity: Gateway to Complex Molecules
The reactivity of cyclopropyl 2-thienyl ketone is governed by the interplay between the carbonyl group, the adjacent cyclopropyl ring, and the thiophene ring. A synthetically crucial reaction is the α-halogenation of the ketone, which creates an electrophilic center for subsequent nucleophilic substitution.
This reactivity is expertly exploited in the synthesis of the antiplatelet drug Prasugrel.[10] The first step in this pathway often involves the bromination of cyclopropyl 2-thienyl ketone at the carbon adjacent to the carbonyl group.
Mechanism: α-Bromination
Caption: α-Bromination enabling pharmaceutical synthesis.
This reaction typically proceeds by treating the ketone with a bromine source, such as N-Bromosuccinimide (NBS) or elemental bromine, often in a solvent like acetonitrile.[10] The resulting α-bromo ketone is a powerful electrophile, ready to react with nucleophiles.
Applications in Drug Development: The Prasugrel Case Study
Cyclopropyl 2-thienyl ketone is a registered starting material for the synthesis of Prasugrel, a potent antiplatelet agent used to reduce thrombotic cardiovascular events.[10][11] The synthesis highlights the ketone's value as a molecular scaffold.
Role as a Key Intermediate
The synthesis of Prasugrel demonstrates a practical and high-value application.[10] After the initial α-bromination of cyclopropyl 2-thienyl ketone, the resulting bromo-ketone undergoes a nucleophilic substitution reaction with a thienopyridine core structure.[10] This is followed by further transformations, including an acetylation step, to yield the final active pharmaceutical ingredient (API).
Caption: Synthetic relationship to the drug Prasugrel.
This synthetic route underscores the importance of cyclopropyl 2-thienyl ketone in providing a foundational piece of the final drug's complex architecture, combining the essential cyclopropyl and thienyl motifs.
Safety and Handling
Cyclopropyl 2-thienyl ketone is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1]
-
GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in a cool, well-ventilated place, typically recommended at 2-8 °C.[4]
References
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Supporting Information for The Royal Society of Chemistry. (2022). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
- Process for the production of cyclopentyl 2-thienyl ketone. (n.d.). Google Patents.
- Reddy, K. S., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7786.
- Zhu, W., & Chen, Y. (2012). Synthesis of Prasugrel. Chinese Journal of Pharmaceuticals, 43(8), 647-649.
- An improved process for the preparation of prasugrel hydrochloride and its intermediates. (2012). Google Patents.
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab. Retrieved January 6, 2026, from [Link]
- Holtmann, D., & Urlacher, V. B. (2020). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Molecules, 25(23), 5660.
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Cyclopropyl 2-thienyl ketone. (2018, May 16). SIELC Technologies. Retrieved January 6, 2026, from [Link]
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Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved January 6, 2026, from [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]
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Cyclopropyl-2-thienylmethanone. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). MDPI. Retrieved January 6, 2026, from [Link]
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The features of IR spectrum. (n.d.). Retrieved January 6, 2026, from [Link]
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Ethanone, 1-cyclopropyl-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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